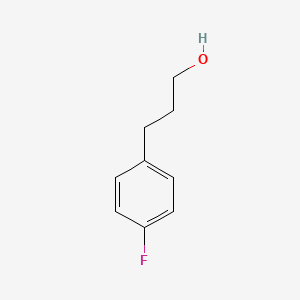

3-(4-Fluorophenyl)propan-1-OL

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSWZGHHUVINHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548301 | |

| Record name | 3-(4-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-15-8 | |

| Record name | 3-(4-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Fluorinated Organic Compounds in Advanced Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This has made fluorination a critical strategy in the development of a wide range of products, from pharmaceuticals to advanced materials. numberanalytics.comnumberanalytics.com The high electronegativity of fluorine, coupled with its small size, can influence a molecule's stability, lipophilicity, and bioavailability. numberanalytics.comnih.gov Consequently, organofluorine compounds are prevalent in medicinal chemistry, with an estimated 20% of all pharmaceuticals containing fluorine. nih.govwikipedia.org

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often enhances the metabolic stability of fluorinated compounds. nih.govwikipedia.org This stability is a desirable trait in drug design, as it can lead to a longer duration of action. Furthermore, the presence of fluorine can affect the pKa of nearby functional groups and alter the conformation of a molecule, which can in turn influence its binding affinity to biological targets. nih.govacs.org The development of new and efficient methods for introducing fluorine into organic molecules remains an active area of research, highlighting the importance of this element in modern synthesis. rsc.orgchinesechemsoc.org

An Overview of the Propan 1 Ol Scaffold in Organic Chemistry

The propan-1-ol scaffold, a three-carbon straight-chain alcohol, is a fundamental building block in organic synthesis. atamanchemicals.comnih.gov It serves as a versatile intermediate for the creation of a wide array of organic compounds. atamanchemicals.comvaia.com The primary alcohol group of propan-1-ol can undergo various transformations, including oxidation to form propionaldehyde (B47417) or propionic acid, and esterification to produce esters. wikipedia.org

Propan-1-ol and its derivatives are utilized as solvents in numerous applications, including printing inks and coatings. atamanchemicals.com In chemical synthesis, the propan-1-ol moiety can be a precursor to a range of functional groups, such as alkyl halides, amines, and ethers. wikipedia.orgsctunisie.org Its role as a protic solvent and its complete solubility in water also contribute to its utility in various reaction media. atamanchemicals.com The straightforward reactivity of the primary hydroxyl group makes the propan-1-ol scaffold a reliable component in the construction of more complex molecules.

The Unique Chemical Structure and Reactivity Potential of 3 4 Fluorophenyl Propan 1 Ol

Classical Organic Synthesis Approaches

Classical synthesis of this compound is primarily achieved through functional group transformations of readily available precursors, such as those containing carbonyl groups, or by constructing the carbon framework using fundamental bond-forming reactions.

Reduction of Carbonyl Precursors (e.g., 3-(4-fluorophenyl)propan-1-one)

A common and straightforward route to this compound involves the reduction of a carbonyl group at the C1 position of a suitable precursor. Precursors such as 3-(4-fluorophenyl)propanal (B1354038), 3-(4-fluorophenyl)propanoic acid, or its corresponding esters can be converted to the target primary alcohol.

Hydride-Based Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Hydride-based reagents are highly efficient for the reduction of aldehydes and ketones to alcohols. libretexts.org Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this transformation. libretexts.orgevitachem.com

Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.com The reduction of 3-(4-fluorophenyl)propanal with NaBH₄, typically in an alcoholic solvent like methanol (B129727) or ethanol, yields this compound directly. libretexts.org A similar reduction of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one using sodium borohydride has been reported to produce the corresponding alcohol with high yield. iucr.org

Lithium aluminum hydride is a significantly more powerful reducing agent. libretexts.org It can reduce not only aldehydes and ketones but also carboxylic acids and esters. libretexts.org Therefore, 3-(4-fluorophenyl)propanoic acid or its methyl/ethyl ester can be effectively reduced to this compound using LiAlH₄ in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgdocbrown.info The mechanism for both reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. docbrown.info

| Precursor | Reagent | Typical Solvent | Product | Reference |

|---|---|---|---|---|

| 3-(4-fluorophenyl)propanal | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | This compound | libretexts.org |

| 3-(4-fluorophenyl)propanoic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | This compound | libretexts.org |

| Ethyl 3-(4-fluorophenyl)propionate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | This compound | libretexts.org |

| 3-dimethylamino-3-(4-fluorophenyl)propionate | Red-Al | Toluene | 3-dimethylamino-3-(4-fluorophenyl)propanol | prepchem.com |

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers another pathway for the reduction of carbonyl precursors. This method can also be used to saturate carbon-carbon double bonds in unsaturated precursors, such as 4-fluorocinnamic acid, to first produce the saturated intermediate 3-(4-fluorophenyl)propanoic acid. cinnamic-acid.com This transformation, known as transfer hydrogenation, can utilize hydrogen donors like isopropanol (B130326) with a metal complex catalyst. cinnamic-acid.com

Once the saturated carboxylic acid or ester is obtained, it can be reduced to this compound via catalytic hydrogenation. This typically requires more forcing conditions (high pressure and temperature) and specific catalysts, such as copper chromite, compared to the hydrogenation of alkenes. docsity.com Alternatively, an unsaturated aldehyde precursor like 4-fluorocinnamaldehyde (B1661933) could be fully saturated and reduced to the target alcohol in a single step using catalysts like palladium on carbon (Pd/C) under hydrogen pressure, though careful control is needed to avoid reduction of the aromatic ring. docsity.com

Nucleophilic Substitution Reactions

The synthesis of this compound can also be achieved through nucleophilic substitution reactions (S_N2). One common strategy involves the reaction of an organometallic reagent containing the 4-fluorophenyl group with a three-carbon electrophile bearing a suitable leaving group. For instance, a 4-fluorophenyl Grignard reagent could react with a protected 3-halopropanol. evitachem.com

A more direct approach is the reaction of a 3-(4-fluorophenyl)propyl halide with a hydroxide (B78521) source. This involves first preparing the halide from the alcohol, for example by converting the alcohol to a mesylate followed by displacement with a halide ion. acs.org The reverse reaction, where 3-(4-fluorophenyl)propyl bromide is treated with sodium hydroxide, would yield the desired alcohol through an S_N2 mechanism.

Alkylation and Carbonyl Addition Strategies (e.g., Grignard Additions)

Grignard reactions are a powerful tool for C-C bond formation and can be employed to construct the carbon skeleton of this compound. researcher.life A highly effective strategy involves the reaction of a benzyl-type Grignard reagent with an epoxide.

Specifically, 4-fluorobenzylmagnesium bromide can be prepared from 4-fluorobenzyl bromide and magnesium shavings. google.com The subsequent reaction of this Grignard reagent with ethylene (B1197577) oxide provides a direct two-carbon extension that, after acidic workup, yields this compound. The nucleophilic attack of the Grignard reagent opens the strained epoxide ring, forming a new carbon-carbon bond and an alkoxide that is protonated during the workup step. This method is advantageous as it builds the molecule's backbone and installs the hydroxyl group in a single synthetic sequence.

| Grignard Reagent | Electrophile | Typical Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Fluorobenzylmagnesium bromide | Ethylene oxide | Diethyl ether, THF | This compound | google.com |

Stereoselective and Enantioselective Synthesis

The target compound, this compound, is an achiral molecule as it does not possess a stereocenter. However, methods for stereoselective and enantioselective synthesis are critical for producing chiral precursors and structural analogs, which are valuable in pharmaceutical chemistry. google.com

Enantioselective synthesis often focuses on the asymmetric reduction of prochiral ketones. For instance, a chiral precursor like (R)- or (S)-3-chloro-1-(4-fluorophenyl)propan-1-ol can be synthesized by the asymmetric reduction of its corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one. google.comchemicalbook.com This can be achieved using chiral catalysts, such as ruthenium-prolinamide complexes, in asymmetric transfer hydrogenation reactions, which are known to produce chiral alcohols with high enantiomeric excess (ee). acs.org

Another advanced technique is the use of biocatalysis. Lipase-catalyzed kinetic resolution of a racemic alcohol, such as (±)-3-chloro-1-(4-fluorophenyl)propan-1-ol, can be employed to separate the enantiomers through selective acylation of one enantiomer, leaving the other unreacted and in high enantiomeric purity. evitachem.com These enantiomerically pure precursors are key intermediates for the synthesis of more complex chiral molecules.

Chiral Catalyst-Mediated Enantioselective Reactions (e.g., Ru-BINAP Complexes)

The asymmetric hydrogenation of prochiral ketones is a powerful method for producing optically active secondary alcohols. sctunisie.org Ruthenium(II)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) complexes are highly effective catalysts for these transformations. nih.govgoogle.com These catalysts facilitate the enantioselective reduction of a ketone precursor, such as 1-(4-fluorophenyl)propan-1-one, to the corresponding chiral alcohol, this compound. The process involves the transfer of hydrogen from a hydrogen source to the ketone, guided by the chiral environment of the Ru-BINAP complex to favor the formation of one enantiomer over the other. nih.gov

The stereochemical outcome is determined by the configuration of the BINAP ligand (either (R)-BINAP or (S)-BINAP), which allows for the synthesis of either the (R) or (S) enantiomer of the alcohol with high enantioselectivity. sctunisie.orgnih.gov For instance, the asymmetric hydrogenation of β-keto esters using a chiral diphosphine-ruthenium catalyst is a key step in the synthesis of both enantiomers of secondary alcohols, achieving excellent enantioselectivity (often >99% ee) and high yields. sctunisie.org The development of these catalytic systems avoids the need for special equipment, such as high-pressure reactors, as some reactions can be conducted at atmospheric pressure. sctunisie.org

Biocatalytic Approaches (e.g., Lipase-Catalyzed Enantiomer-Selective Acylation and Hydrolysis)

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. unimi.it Lipases are among the most utilized enzymes in biocatalysis due to their stability, availability, and broad substrate range. researchgate.netalmacgroup.com For the synthesis of enantiomers of this compound and its derivatives, lipase-catalyzed enantiomer-selective acylation and hydrolysis are common strategies. researchgate.netmetu.edu.tr

In a typical kinetic resolution, a racemic alcohol is subjected to acylation using a lipase (B570770) as the catalyst. The enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, Lipase B from Candida antarctica (CAL-B) can selectively acetylate the (R)-enantiomer of a related compound, leaving the (S)-enantiomer unreacted with high enantiomeric excess (ee). Similarly, lipase from Pseudomonas fluorescens (LAK) has been used for the enantiomer-selective acylation of racemic 3-chloro-1-(4-fluorophenyl)propan-1-ol (B2484406). researchgate.net Stopping the reaction at the appropriate time allows for the separation of the highly enriched unreacted (S)-alcohol and the newly formed (R)-ester. The (R)-ester can then be hydrolyzed, often with another enzyme like lipase from Candida rugosa (CRL), to yield the (R)-alcohol. researchgate.net This dual-enzyme approach enables the production of both enantiomers in high purity. researchgate.net

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution for Precursors of this compound

| Lipase Source | Reaction Type | Substrate | Acyl Donor | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas fluorescens (LAK) | Acylation | rac-3-chloro-1-(4-fluorophenyl)propan-1-ol | Vinyl Acetate | >99% ee (for S-alcohol) | 34-42% | researchgate.net |

| Candida rugosa (CRL) | Hydrolysis | (R)-1-(4-fluorophenyl)-3-chloropropyl acetate | - | 97-99% ee (for R-alcohol) | 18-24% | researchgate.net |

Kinetic Resolution Techniques for Enantiopure Alcohol Production

Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. ethz.ch This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. Both the chiral catalyst-mediated reactions and biocatalytic approaches discussed above are prominent examples of kinetic resolution. sctunisie.orgalmacgroup.com The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%, as the other 50% of the starting material is the undesired enantiomer. researchgate.net However, strategies such as dynamic kinetic resolution (DKR) can overcome this limitation. In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. mdpi.com For instance, a DKR process for a related amine involved using a lipase for resolution and a nickel catalyst for racemizing the unreacted enantiomer, achieving a 95% yield and 99% ee. mdpi.com

Optimization of Reaction Conditions

To maximize the efficiency and selectivity of synthetic routes toward this compound, careful optimization of reaction conditions is paramount. Key parameters include the choice of solvents and additives, temperature, and pressure.

Influence of Solvents and Additives on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact reaction rates, yields, and selectivity. In lipase-catalyzed reactions, the solvent's polarity and its ability to dissolve substrates without denaturing the enzyme are crucial. For the acylation of rac-3-chloro-1-(4-fluorophenyl)propan-1-ol, various organic solvents were tested, with selectivity being a key outcome measured. researchgate.net In other synthetic steps, polar aprotic solvents like tetrahydrofuran (THF) have been shown to enhance reaction rates compared to protic solvents like ethanol. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent has been shown to dramatically improve yields in certain Friedel-Crafts reactions, from trace amounts in dichloromethane (B109758) (DCM) to 97% when used as the solvent. mdpi.com In some cases, water can be a highly effective medium, promoting reactions and improving yields by reducing side reactions. unimi.itthieme-connect.com

Additives also play a critical role. In catalytic hydrogenations, acidic additives may be required to generate the active catalyst. sctunisie.org In other cases, additives like cuprous chloride have been used in reactions involving methyl acrylate. nih.gov

Table 2: Influence of Solvents on Selected Reactions

| Reaction Type | Solvent | Observation | Reference |

|---|---|---|---|

| Reductive Amination | Tetrahydrofuran (THF) | Enhanced reaction rates compared to ethanol. | |

| Friedel–Crafts Reaction | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Increased yield from trace amounts to 97%. | mdpi.com |

| Henry Reaction | Tap Water | Significantly improved reaction efficiency (96% yield) compared to organic solvents (negligible to low yields). | thieme-connect.com |

| LAK-Mediated Acylation | Diisopropyl ether | High enantioselectivity (E > 200). | researchgate.net |

Temperature and Pressure Effects on Reaction Outcomes

Temperature and pressure are fundamental parameters that must be controlled to achieve desired reaction outcomes. evitachem.com Lowering the temperature is a common strategy to reduce the rate of side reactions and improve selectivity. For example, in reductions using sodium borohydride, maintaining temperatures between 0–5°C helps minimize unwanted byproducts. Conversely, some industrial-scale processes, such as catalytic hydrogenations, may require high pressure and temperature to ensure efficient conversion. smolecule.com The synthesis of an epoxiconazole (B1671545) intermediate involving a Grignard reaction noted that temperature and pressure conditions are controlled to be suitable for industrial production. google.com The stability of the final product and intermediates under varying thermal conditions is also a consideration, as excessive heat can lead to degradation.

Strategies for Enhancing Chemical Yield and Purity

Achieving high chemical yield and purity is the ultimate goal of synthetic optimization. Several strategies are employed to this end.

Reaction Monitoring and Control: In kinetic resolutions, stopping the reaction at the optimal time is crucial for maximizing the enantiomeric excess of both the product and the remaining substrate. researchgate.net For instance, to obtain the (S)-alcohol, the reaction is stopped at higher conversions (past the 50% optimum), while obtaining the (R)-acetate requires stopping at lower conversions. researchgate.net

Purification Techniques: Post-reaction purification is essential for isolating the target compound from unreacted starting materials, byproducts, and catalysts. Common methods include column chromatography on silica (B1680970) gel, recrystallization, and distillation. metu.edu.trevitachem.com The choice of technique depends on the physical properties of the compound and the impurities present.

Catalyst and Reagent Selection: The choice of catalyst, such as highly active Ru-BINAP complexes, directly impacts yield and enantiopurity. Similarly, selecting appropriate reducing agents (e.g., sodium borohydride vs. lithium aluminum hydride) or acyl donors in enzymatic reactions is critical for success. evitachem.com

By systematically optimizing these conditions, chemists can develop robust and efficient synthetic routes to high-purity this compound.

Hydroxyl Group Chemical Modifications

The primary alcohol group is a key site for transformations, including oxidation, derivatization, and substitution.

Oxidation Reactions Leading to Carbonyl Compounds

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. chemguide.co.uklibretexts.org

Partial oxidation yields the corresponding aldehyde, 3-(4-Fluorophenyl)propanal. This transformation requires careful control to prevent over-oxidation. Common conditions involve using an excess of the alcohol and distilling the aldehyde product as it forms. chemguide.co.uk A Swern oxidation is another method used for converting 3-aryl-propanols into their respective aldehydes. bham.ac.uk

Full oxidation leads to the formation of 3-(4-Fluorophenyl)propanoic acid. This is typically achieved by heating the alcohol under reflux with an excess of a strong oxidizing agent, such as potassium dichromate(VI) in acidic solution. chemguide.co.uksavemyexams.com This ensures that any initially formed aldehyde is further oxidized to the carboxylic acid. libretexts.org The reduction of the corresponding propynoic acid can also yield this compound, indicating a reversible oxidative-reductive pathway.

Table 1: Oxidation Reactions of this compound

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| 3-(4-Fluorophenyl)propanal | Excess alcohol, acidified potassium dichromate(VI), distillation. chemguide.co.uk | Partial Oxidation |

| 3-(4-Fluorophenyl)propanal | Swern Oxidation (e.g., oxalyl chloride, DMSO, triethylamine). bham.ac.uk | Partial Oxidation |

Derivatization via Esterification and Etherification

The hydroxyl group readily undergoes esterification and etherification, allowing for the synthesis of a wide range of derivatives.

Esterification: The reaction of this compound with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst yields the corresponding esters. evitachem.comevitachem.com Lipase-catalyzed acylation represents an enzymatic approach to this transformation, often providing high enantioselectivity. evitachem.com For instance, the Bouveault-Blanc reduction of methyl 3-(4-fluorophenyl)propanoate using a sodium dispersion and isopropanol yields this compound, demonstrating a common precursor-product relationship. acs.org

Etherification: Ethers can be synthesized from this compound through several methods. The classical Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard approach. More recently, metal-catalyzed methods have been developed. Iron(III)-catalyzed dehydrative etherification allows for the direct coupling of alcohols. nih.govacs.org Palladium-on-carbon (Pd/C) has also been used to catalyze the etherification of phenylalkanols. scirp.org A newer strategy involves the reaction of alcohols with aldehydes in the presence of a phosphine (B1218219) and acid, which proceeds through an oxocarbenium ion intermediate to form the ether product. chemrxiv.orgrsc.org

Table 2: Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Carboxylic acid, acid catalyst. evitachem.com | Ester |

| Enzymatic Acylation | Lipase, acyl donor (e.g., vinyl acetate). evitachem.com | Chiral Ester |

| Iron-Catalyzed Etherification | Another alcohol, Fe(OTf)₃, NH₄Cl. nih.gov | Ether |

Nucleophilic Substitution at the Propanol Backbone

The direct displacement of the hydroxyl group is challenging because it is a poor leaving group. libretexts.org Therefore, activation of the -OH group is necessary for nucleophilic substitution to occur. unco.eduntu.ac.uk

This activation is typically achieved by converting the alcohol into a better leaving group. Common strategies include:

Protonation in strong acid: In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form -OH₂⁺, a good leaving group (water). The subsequent reaction with the conjugate base (e.g., Br⁻) proceeds via an Sₙ2 mechanism for primary alcohols. libretexts.org

Conversion to a sulfonate ester: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) converts the alcohol to a sulfonate ester (e.g., tosylate). The tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles. libretexts.org

Reaction with phosphorus or thionyl halides: Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) convert the alcohol directly into the corresponding alkyl halide without the need to isolate an intermediate. libretexts.orgunco.edu

Once activated, the resulting electrophilic carbon can be attacked by various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Aromatic Fluorophenyl Moiety Reactivity

The 4-fluorophenyl group also participates in characteristic aromatic reactions.

Electrophilic Aromatic Substitution Patterns (if relevant)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. dalalinstitute.comleah4sci.com The outcome of such reactions on the 4-fluorophenyl group of the title compound is directed by two substituents: the fluorine atom and the 3-hydroxypropyl chain.

Fluorine: Halogens are deactivating yet ortho-, para-directing. Fluorine is an anomaly, as its strong resonance effect can sometimes lead to a partial rate factor greater than one at the para position, making it activating for that site. wikipedia.org However, it is deactivating at the ortho and meta positions due to its strong inductive electron-withdrawing effect. wikipedia.org

Alkyl Group: The propyl chain is a weakly activating, ortho-, para-directing group. mnstate.edu

In this compound, the para position relative to the propyl group is already occupied by fluorine. The directing effects of both groups reinforce each other, directing incoming electrophiles to the positions ortho to the propyl group (and meta to the fluorine atom). Steric hindrance from the propyl chain might influence the regioselectivity between these equivalent positions. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications

The carbon-fluorine bond is generally strong and less reactive in standard palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds. nih.gov Activating the C-F bond often requires specific conditions, such as the use of electron-deficient aryl fluorides, specialized ligands, or directing groups. nih.govrsc.org

While direct cross-coupling of the C-F bond in this compound is challenging, the molecule can be modified for use in powerful bond-forming reactions like the Suzuki-Miyaura coupling. libretexts.orgnih.govdiva-portal.org This typically involves introducing a more reactive functional group onto the aromatic ring, such as a bromine or a boronic ester. For instance, a related compound, 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol, is designed specifically for Suzuki-Miyaura reactions, where the pinacol (B44631) boronate ester group readily participates in palladium-catalyzed coupling with aryl or vinyl halides. A study on the Suzuki-Miyaura cross-coupling of 4-fluoro-1-bromobenzene demonstrates that the C-Br bond reacts selectively in the presence of the C-F bond under palladium catalysis. rsc.org This highlights a common strategy: performing an electrophilic aromatic substitution (e.g., bromination) on the fluorophenyl ring first, followed by a palladium-catalyzed cross-coupling reaction at the new, more reactive site.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(4-Fluorophenyl)propanal |

| 3-(4-Fluorophenyl)propanoic acid |

| Potassium dichromate(VI) |

| Oxalyl chloride |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Triethylamine |

| Methyl 3-(4-fluorophenyl)propanoate |

| Isopropanol |

| Vinyl acetate |

| Iron(III) triflate (Fe(OTf)₃) |

| Ammonium chloride (NH₄Cl) |

| Palladium-on-carbon (Pd/C) |

| Hydrogen bromide (HBr) |

| Hydrogen chloride (HCl) |

| Tosyl chloride |

| Mesyl chloride |

| Pyridine |

| Phosphorus tribromide (PBr₃) |

| Thionyl chloride (SOCl₂) |

| 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol |

Intramolecular and Intermolecular Interactions

The chemical behavior of this compound is significantly influenced by a variety of non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). These forces dictate its physical properties, such as boiling point and solubility, and play a crucial role in its reactivity and how it orients itself in different chemical environments. The primary intermolecular forces at play are hydrogen bonds, due to the hydroxyl group, and dipole-dipole interactions, arising from the polar carbon-fluorine bond.

Hydrogen Bonding Networks in Solution and Solid State

The presence of a hydroxyl (-OH) group makes hydrogen bonding the most powerful intermolecular force for this compound. chemguide.co.uk This type of interaction occurs when a hydrogen atom, bonded to a highly electronegative atom like oxygen, is attracted to a lone pair of electrons on a nearby electronegative atom. chemguide.co.uksavemyexams.com

In the solid state, these interactions are highly ordered and contribute to the formation of a stable crystal lattice. While a crystal structure for this compound itself is not detailed in the provided results, analysis of a closely related derivative, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, provides insight into the likely interactions. In the crystal structure of this derivative, molecules are linked by weak hydrogen bonds between the hydroxyl group of one molecule and an ether oxygen atom of a neighboring molecule, forming a polymeric chain. iucr.orgresearchgate.net The distance for this O—H⋯O hydrogen bond is reported as 2.975 (2) Å. iucr.orgresearchgate.net This study also employed Hirshfeld surface analysis to quantify the various intermolecular contacts that stabilize the crystal structure. iucr.orgresearchgate.net

In solution, particularly in protic solvents, this compound can act as both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This allows for the formation of dynamic hydrogen-bonding networks with solvent molecules and with other molecules of the same compound. In aprotic solvents, self-association through hydrogen bonding is more prevalent. The presence of both an amino and a hydroxyl group in similar molecules allows for significant hydrogen bonding and interactions with the active sites of proteins. evitachem.com

Table 1: Contribution of Intermolecular Contacts to the Crystal Packing of a this compound Derivative Data from Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. iucr.orgresearchgate.net

| Contact Type | Contribution to Surface Contacts |

| H⋯H | 47.0% |

| Cl⋯H | 19.5% |

| C⋯H | 12.1% |

| F⋯H | 10.7% |

Conformational Analysis and Rotational Barriers

In the solid state, molecules adopt a single, low-energy conformation. Crystal structure analysis of the derivative 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol reveals that the carbon skeleton of the molecule exists in an anti conformation. iucr.orgresearchgate.net This is characterized by a C—C—C—C(Ph) torsion angle of -174.97 (18)°. iucr.orgresearchgate.net This extended conformation likely minimizes steric hindrance between the substituents.

In the solution phase, the molecule is not fixed in a single conformation but exists as a dynamic equilibrium of various rotational isomers (rotamers). The energy differences between these conformers are relatively small, and the barriers to rotation are typically low, allowing for rapid interconversion at room temperature. For similar phenylpropanol structures, these rotational energy barriers are generally in the range of 10 to 25 kJ/mol. smolecule.com The fluorine substitution on the phenyl ring influences the electronic properties and can affect the rotational barrier and the relative stability of different conformers.

Table 2: Conformational Data for a this compound Derivative in the Solid State Data from single-crystal X-ray diffraction of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. iucr.orgresearchgate.net

| Parameter | Value | Description |

| C—C—C—C(Ph) Torsion Angle | -174.97 (18)° | Describes the staggered, anti conformation of the main carbon chain relative to the phenyl group. |

| Conformation | anti | An extended conformation that minimizes steric strain. |

Synthesis and Characterization of Derivatives and Analogs of 3 4 Fluorophenyl Propan 1 Ol

Structurally Modified Analogs

The generation of analogs from 3-(4-fluorophenyl)propan-1-ol involves targeted chemical modifications to introduce new functionalities or alter existing ones. These modifications range from simple functional group interconversions to the construction of complex molecular architectures.

A significant class of derivatives is formed by introducing one or more amino groups into the propanol (B110389) backbone. The synthesis of compounds like (S)-3-Amino-3-(4-fluorophenyl)-1-propanol can be achieved through various established synthetic routes. accelachem.combldpharm.com One common method is the reductive amination of a corresponding ketone, such as 4-fluoroacetophenone, using an ammonia (B1221849) source and a reducing agent. Another approach involves the reduction of a nitro group in a precursor molecule to form the primary amine. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds and provides sites for further chemical reactions. Chiral variations, such as the (S)-enantiomer, are often synthesized to study stereospecific interactions. accelachem.com

Analogs of this compound have been synthesized by replacing the fluorine atom with other halogens or by introducing additional halogen substituents onto the phenyl ring. For instance, derivatives like 3-chloro-3-arylpropanols have been synthesized by reacting the corresponding styrenes with reagents like malonoyl dichloride (MDA) in the presence of a Lewis acid. metu.edu.tr More complex substitution patterns, such as in 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol (B13150490) and (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol, create analogs with altered electronic and steric properties. vulcanchem.comsmolecule.com The synthesis of these multi-halogenated compounds often starts from a correspondingly substituted benzaldehyde (B42025) or ketone, followed by steps to build the propanol side chain. vulcanchem.comsmolecule.com

A summary of representative halogenated analogs is presented below.

| Compound Name | Halogen Substitution | Molecular Formula |

| 3-Chloro-1-(4-fluorophenyl)propan-1-ol (B2484406) | 4-Fluoro, 3-Chloro (on propanol chain) | C₉H₁₀ClFO |

| 3-amino-1-(4-chloro-2-fluorophenyl)propan-1-ol | 4-Chloro, 2-Fluoro | C₉H₁₁ClFNO |

| (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol | 3-Bromo, 4-Chloro | C₉H₁₁BrClNO |

| 3-amino-1-(4-chloro-3-fluorophenyl)propan-1-ol | 4-Chloro, 3-Fluoro | C₉H₁₁ClFNO |

This table is generated based on data from search results. vulcanchem.comsmolecule.commdpi.comshachemlin.com

The this compound scaffold has been used as a building block for synthesizing more complex heterocyclic structures. For example, derivatives can be incorporated into benzimidazole (B57391) systems. The synthesis of 1-(3-chloro-1-(4-fluorophenyl)propyl)-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one involves the reaction of 3-chloro-1-(4-fluorophenyl)propan-1-ol with the appropriate benzimidazolone precursor. mdpi.com Similarly, the scaffold can be used to create piperidine (B6355638) derivatives, such as trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a known intermediate. google.com This synthesis involves a multi-step process starting from p-fluorobenzaldehyde, proceeding through a piperidinedione intermediate, which is then reduced to yield the final product. google.com Other heterocyclic systems synthesized from related fluorophenyl precursors include thiazoles, pyrazolopyrimidines, and terphenyls incorporating oxadiazole rings. ktu.edunih.govacs.orgmdpi.com These syntheses often involve cyclization reactions where the fluorophenyl-containing fragment acts as a key substituent. ktu.eduacs.org

Amino-functionalized analogs of this compound, particularly diamino derivatives, serve as chiral ligands for the synthesis of organometallic complexes. Platinum(II) complexes, such as [threo-2,3-diamino-3-(4-fluorophenyl)propan-1-ol]dichloridoplatinum(II), have been a focus of research. researchgate.netresearchgate.net The synthesis of these complexes typically involves reacting the enantiomerically pure diamine ligand with a platinum salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or potassium tetraiodoplatinate(II) (K₂PtI₄). researchgate.netulb.ac.be The resulting diiodoplatinum(II) complexes can be converted to the corresponding dichloro- or sulfato-complexes by reaction with hydrochloric acid or silver sulfate, respectively. ulb.ac.be The stereochemistry of the chiral diamine ligand plays a crucial role in determining the structure and properties of the final platinum complex. researchgate.netulb.ac.beulb.ac.be

Impact of Structural Modifications on Derivative Chemical Properties

Altering the molecular structure of this compound directly influences the chemical and physical properties of the resulting derivatives. Key properties such as solubility and lipophilicity are particularly sensitive to these modifications.

Structural modifications have a predictable impact on the solubility and lipophilicity (often expressed as the partition coefficient, logP) of the derivatives.

Introduction of Polar Groups : The incorporation of polar functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, generally increases aqueous solubility and decreases lipophilicity. For example, the synthesis of [1,2-diamino-1-(4-fluorophenyl)alkanol]dichloridoplatinum(II) complexes, which contain additional hydroxyl groups, was pursued specifically to improve water solubility compared to their non-hydroxylated counterparts. researchgate.net This enhancement facilitates more favorable pharmacokinetic properties. researchgate.net Similarly, the hydroxyl group on 3-amino-3-(4-fluorophenyl)propan-1-ol (B1289145) increases its hydrogen-bonding capacity, which can improve solubility.

Complexation and Heterocyclic Formation : The formation of platinum(II) complexes can alter solubility profiles significantly. While the addition of hydroxyl groups to the ligands increases the water solubility of the final complex, the cellular uptake of these complexes shows only a slight correlation with lipophilicity, suggesting other transport mechanisms are involved. researchgate.net Incorporating the scaffold into larger heterocyclic systems or forming derivatives with groups like piperazine (B1678402) can also substantially change the clogP values, impacting both solubility and cell permeability. rsc.org

The table below illustrates the effect of structural changes on the calculated lipophilicity (clogP) of various derivatives.

| Derivative Type | Example Compound | Key Structural Modification | Calculated LogP (clogP) |

| Parent Compound | This compound | - | 1.7 |

| Piperazine Derivative | 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol | Addition of piperazine and phenoxy groups | 0.504 |

| Pyridinyl Analog | (11o) | C-3 Pyridin-3-yl substituent | 2.5 |

| Thienyl Analog | (10v) | C-3 Thien-2-yl substituent | 3.5 |

This table is compiled from data found in search results. nih.govrsc.orgnih.gov

Modulation of Reactivity Profiles and Selectivity

The reactivity and selectivity of derivatives based on the this compound scaffold can be strategically modulated through several methods, including enzymatic reactions, the introduction of different functional groups, and the use of specific catalysts. These approaches allow for precise control over reaction outcomes, particularly in the synthesis of chiral molecules and complex derivatives.

One key area of modulation is in achieving enantioselectivity. Lipase-catalyzed kinetic resolution is a prominent technique used for this purpose. For instance, in the acylation of related 3-halo-3-arylpropanols, lipases are used to selectively acylate one enantiomer of a racemic mixture, yielding enantiomerically enriched products. metu.edu.trevitachem.com Studies have shown that while enzymes like Candida cylindracea lipase (B570770) (CCL) can provide good enantioselectivity, the nature of substituents on the aromatic ring (such as the fluorine atom) or the type of halogen at the benzylic position may not drastically influence the stereochemical preference of the reaction in all cases. metu.edu.tr

The inherent reactivity of the propanol backbone also offers multiple points for modification. The hydroxyl (-OH) group can act as a nucleophile, while the introduction of a halogen, such as chlorine at the benzylic position to create compounds like 3-Chloro-1-(4-fluorophenyl)propan-1-ol, introduces a leaving group. evitachem.commdpi.com This allows for subsequent nucleophilic substitution reactions, where the chlorine can be replaced by various nucleophiles to generate a diverse array of derivatives. evitachem.com The conversion of 1-(1-(4-Fluorophenyl)-3-chloropropyl)-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one to its iodo-analog demonstrates how the reactivity of a halogen substituent can be exploited to create new compounds. mdpi.com

Furthermore, reactivity can be enhanced through the use of activators. In conjugate addition reactions, Lewis acids are known to dramatically increase reaction rates by activating the enone substrate, a principle applicable to reactions involving derivatives of this compound. metu.edu.tr

The following table summarizes methods used to modulate the reactivity and selectivity of this compound and its analogs.

Table 1: Methods for Modulating Reactivity and Selectivity| Method | Description | Example Application | Outcome |

|---|---|---|---|

| Enzymatic Catalysis | Use of enzymes, such as lipases, to catalyze reactions with high stereoselectivity. | Lipase-mediated acylation of racemic 3-chloro-3-arylpropanols. metu.edu.trevitachem.com | Production of enantiomerically enriched alcohols and esters. metu.edu.tr |

| Functional Group Introduction | Introducing reactive groups like halogens to serve as leaving groups for subsequent reactions. | Synthesis of 3-Chloro-1-(4-fluorophenyl)propan-1-ol. mdpi.com | Enables diverse nucleophilic substitution reactions to create varied derivatives. evitachem.com |

| Catalyst Activation | Employing catalysts, such as Lewis acids, to increase reaction rates. | Lewis acid activation in 1,4-addition reactions of cuprates. metu.edu.tr | Enhanced reaction rates and potential for improved stereoselectivity. metu.edu.tr |

Rational Design Principles for Novel Derivatives

The development of new derivatives of this compound is often guided by rational design principles aimed at achieving specific biological or chemical properties. These strategies leverage an understanding of structure-activity relationships (SAR), computational modeling, and established concepts in medicinal chemistry.

A primary principle in the rational design of these derivatives is the modification of the aromatic ring and its substituents. The electronic and steric properties of substituents on the phenyl ring critically influence biological activity and chemical reactivity. The fluorine atom at the para-position, for example, is noted for its small size and high electronegativity, which can optimize binding interactions with biological targets without introducing significant steric hindrance. The design process often involves comparing the effects of different substituents to fine-tune properties. For instance, replacing fluorine with a more electronegative and larger chlorine atom might enhance binding affinity but could reduce metabolic stability. Conversely, introducing a bulky trifluoromethoxy group can improve lipophilicity and blood-brain barrier penetration.

Stereochemistry is another cornerstone of rational design. The three-dimensional arrangement of atoms can profoundly affect a molecule's interaction with chiral biological targets like enzymes and receptors. For example, the (S)-enantiomer of 3-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride shows a higher affinity for serotonin (B10506) transporters than its (R)-counterpart, a difference attributed to a more optimal spatial fit within the transporter's binding pocket. This highlights the importance of designing and synthesizing stereochemically pure compounds to maximize desired activity and reduce potential off-target effects.

Modern drug design frequently employs computer-aided techniques. Docking simulations are used to predict how a designed molecule will bind to the active site of a target protein, such as the fungal 14α-demethylase. nih.gov This allows researchers to virtually screen potential derivatives and prioritize the synthesis of compounds with the most promising predicted binding energies and interactions. nih.gov

Other established design concepts include:

Molecular Hybridization : This technique involves combining structural features from different pharmacologically active molecules to create a new hybrid compound with potentially enhanced or synergistic activity. researchgate.net

Soft Drug Design : This approach focuses on creating active compounds that undergo a predictable and controlled metabolic deactivation to non-toxic products. This strategy was used to design "soft analogues" of aryloxyaminopropanols, where the new molecules were intended to be deactivated after exerting their pharmacological effect. mdpi.com

The following table outlines key rational design principles applied to the development of this compound derivatives.

Table 2: Rational Design Principles for Novel Derivatives| Design Principle | Description | Example |

|---|---|---|

| Substituent Variation | Modifying substituents on the aromatic ring to alter electronic and steric properties. | Comparing fluorine with chlorine or trifluoromethoxy to modulate binding affinity and pharmacokinetics. |

| Stereochemical Control | Synthesizing specific enantiomers or diastereomers to optimize interaction with chiral biological targets. | The (S)-enantiomer of an amino analog showing higher transporter affinity than the (R)-enantiomer. |

| Computer-Aided Drug Design (CADD) | Using computational tools like docking simulations to predict ligand-protein interactions and guide synthesis. | Docking fluconazole (B54011) derivatives into the active site of 14α-demethylase to design novel antifungal agents. nih.gov |

| Molecular Hybridization | Combining distinct pharmacophores into a single molecule to create new leads. | An effective method for designing novel ligands and prototypes. researchgate.net |

| Soft Drug Design | Designing molecules for predictable metabolic inactivation to enhance safety. | Creating soft analogues of aryloxyaminopropanols for controlled biotransformation. mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for mapping the structure of 3-(4-Fluorophenyl)propan-1-ol. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, allowing for the assignment of each signal to a specific atom within the molecule.

In the ¹H NMR spectrum, the protons of the propyl chain and the aromatic ring resonate at characteristic frequencies. The hydroxyl proton typically appears as a broad singlet, the exact position of which can vary. The methylene (B1212753) group adjacent to the hydroxyl (C1-H) is deshielded by the electronegative oxygen atom. The aromatic protons exhibit a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum reveals distinct signals for each unique carbon atom. The carbon attached to the hydroxyl group (C-1) appears downfield, while the carbons of the aromatic ring show shifts influenced by the fluorine substituent. The fluorine atom causes a large C-F coupling constant for the carbon it is directly attached to (C-4').

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | ~3.6 (t) | ~62 |

| C-2 | ~1.8 (m) | ~34 |

| C-3 | ~2.7 (t) | ~31 |

| OH | Variable (s, broad) | - |

| C-2'/C-6' | ~7.2 (dd) | ~130 |

| C-3'/C-5' | ~7.0 (dd) | ~115 |

| C-1' | - | ~138 |

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Multiplicity: s = singlet, t = triplet, m = multiplet, dd = doublet of doublets, d = doublet. Coupling constants (J) are approximate.

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms, confirming the assignments made in 1D spectra. youtube.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, the COSY spectrum would show cross-peaks connecting the protons on C-1 with those on C-2, and the protons on C-2 with those on C-3, confirming the integrity of the propyl chain. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal at ~3.6 ppm would show a correlation to the carbon signal at ~62 ppm, confirming their assignment to C-1 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. mdpi.com This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the protons on C-3 to the aromatic carbons C-1', C-2', and C-6', definitively linking the propyl chain to the fluorophenyl ring.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. frontagelab.com For this compound, the molecular formula is C₉H₁₁FO. High-resolution mass spectrometers can measure the mass of the molecular ion with sufficient precision to distinguish this formula from other combinations of atoms that might have the same nominal mass. nih.govpnnl.gov

Table 2: Accurate Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁FO | nih.gov |

| Monoisotopic Mass | 154.079393132 Da | nih.gov |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. nih.gov

For this compound, several key fragmentation pathways are expected:

Alpha-Cleavage: As a primary alcohol, it is prone to cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu This would result in the loss of a C₈H₈F radical and the formation of a stable [CH₂OH]⁺ ion at m/z 31 . This is often the base peak for primary alcohols. docbrown.info

Benzylic Cleavage: Cleavage of the C₂-C₃ bond is favorable as it leads to the formation of a stable benzylic-type cation. This would result in the formation of the 4-fluorobenzyl cation [C₇H₆F]⁺ at m/z 109 .

Loss of Water: Dehydration can occur, leading to a fragment corresponding to the molecular ion minus water ([M-H₂O]⁺) at m/z 136 . libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds. nih.gov

The spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band characteristic of the alcohol's hydroxyl group, typically appearing in the region of 3500–3200 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. docbrown.info

Aromatic C-H Stretch: Absorption peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks corresponding to the stretching of the C-H bonds in the propyl chain, typically found in the 3000–2850 cm⁻¹ region. docbrown.info

Aromatic C=C Stretch: Medium to weak absorptions in the 1600–1450 cm⁻¹ region, characteristic of the phenyl ring.

C-F Stretch: A strong absorption band due to the carbon-fluorine bond, which is typically observed in the 1250–1000 cm⁻¹ range. spectroscopyonline.com

C-O Stretch: A strong band for the primary alcohol C-O bond, usually found around 1050 cm⁻¹. docbrown.info

Table 3: Characteristic IR/Raman Peaks for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3500–3200 (strong, broad) |

| Aromatic Ring | C-H Stretch | >3000 (medium) |

| Alkyl Chain | C-H Stretch | 3000–2850 (strong) |

| Aromatic Ring | C=C Stretch | 1600–1450 (medium-weak) |

| Fluoroaromatic | C-F Stretch | 1250–1000 (strong) |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comwikipedia.org This technique provides unambiguous information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. rigaku.comexcillum.com

The process begins with the growth of a suitable single crystal of the compound, which can often be the most challenging step. wikipedia.org This crystal is then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots of varying intensities. rigaku.comwikipedia.org By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the molecule. rigaku.com This map is then interpreted to build a detailed three-dimensional model of the molecule and determine how the molecules pack together in the crystal lattice. excillum.com

While a specific, publicly available crystal structure for this compound is not prevalent in the literature, the methodology remains the gold standard. For analogous compounds, such as other phenylpropanol derivatives, X-ray crystallography has been successfully used to elucidate their solid-state structures. researchgate.net The data obtained from such an analysis would be deposited in crystallographic databases like the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures. soton.ac.uk

A hypothetical crystallographic data table for this compound, based on typical values for small organic molecules, is presented below to illustrate the type of information generated.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Chemical Formula | C₉H₁₁FO | The elemental composition of the molecule. |

| Formula Weight | 154.18 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° | The dimensions of the basic repeating unit of the crystal lattice. |

| Volume | 802 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.275 g/cm³ | The calculated density of the crystal. |

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism (VCD) for Absolute Configuration)

For chiral molecules like this compound, which can exist as non-superimposable mirror images (enantiomers), determining the absolute configuration (the actual 3D arrangement of its atoms) is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. americanlaboratory.com Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for this purpose, particularly when obtaining crystals for X-ray analysis is difficult. americanlaboratory.combiotools.us

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usspectroscopyeurope.com An experimental VCD spectrum, which shows both positive and negative bands, is a unique fingerprint of a specific enantiomer. spectroscopyeurope.com The absolute configuration is determined by comparing this experimental spectrum to a theoretical spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov

The process involves:

Measuring the experimental VCD and infrared (IR) spectra of the sample in solution. spectroscopyeurope.com

Performing DFT calculations for one enantiomer (e.g., the R-enantiomer) to predict its theoretical VCD and IR spectra. biotools.us The predicted spectrum for the other enantiomer (S-enantiomer) will be its mirror image. spectroscopyeurope.com

Comparing the experimental VCD spectrum with the two calculated spectra. A match in the sign and relative intensity of the key vibrational bands confirms the absolute configuration of the sample. americanlaboratory.comspectroscopyeurope.com

VCD is highly sensitive to the molecule's conformation (the spatial arrangement of atoms that can be changed by rotation about single bonds). nih.govmdpi.comuantwerpen.be Therefore, the computational analysis must consider all low-energy conformers to produce an accurate, Boltzmann-averaged theoretical spectrum that reflects the conformational population in the solution. mdpi.com This sensitivity makes VCD not only a tool for assigning absolute configuration but also for detailed conformational analysis in solution. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical purity of this compound and, crucially, for determining its enantiomeric purity or enantiomeric excess (ee). researchgate.netheraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. pharmaguru.co

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques employed for this purpose. phenomenex.comnih.gov To separate enantiomers, a chiral stationary phase (CSP) is used. phenomenex.com The CSP is a column packing material that is itself chiral, creating a chiral environment. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks in the resulting chromatogram. nih.gov

The enantiomeric excess is calculated from the integrated areas of the two peaks. calculatorsconversion.com The formula for calculating ee is:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. pharmaguru.cocalculatorsconversion.com

SFC is often favored as a "greener" and faster alternative to HPLC, using supercritical carbon dioxide as the main component of the mobile phase, which reduces organic solvent consumption. selvita.com

Below is an example data table illustrating the results from a chiral HPLC analysis for determining the enantiomeric excess of a hypothetical sample of this compound.

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| (R)-3-(4-Fluorophenyl)propan-1-ol | 8.45 | 1,900,000 | 95.0% |

| (S)-3-(4-Fluorophenyl)propan-1-ol | 9.72 | 100,000 | 5.0% |

| Enantiomeric Excess (ee) | 90.0% |

Theoretical and Computational Studies of 3 4 Fluorophenyl Propan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it an ideal tool for studying molecules like 3-(4-Fluorophenyl)propan-1-ol. Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to ensure reliable predictions of molecular properties. researchgate.netmaterialsciencejournal.org

Geometry Optimization and Conformational Landscapes

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-F | 1.35 |

| C-O | 1.43 | |

| O-H | 0.96 | |

| C=C (aromatic) | 1.39 | |

| Bond Angle | C-C-O | 111.5 |

| C-O-H | 109.0 | |

| C-C-C (aromatic) | 120.0 |

Electronic Structure Analysis (e.g., HOMO-LUMO Orbital Energies, Natural Bond Orbital (NBO) Analysis)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. nih.govnih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is employed to understand the intramolecular bonding and charge delocalization. dergipark.org.tr It investigates interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with hyperconjugative interactions. nih.gov For this compound, NBO analysis can reveal charge transfer from the phenyl ring to the propanol (B110389) substituent and vice versa, providing insights into the molecule's electronic stability. scribd.com

Table 2: Calculated Electronic Properties for this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show negative potential (red/yellow) concentrated around the electronegative fluorine and oxygen atoms. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), identifying it as a site for nucleophilic interaction. chemrxiv.org

Vibrational Frequency Computations and Spectroscopic Correlations

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. scifiniti.com By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, serves to confirm the optimized molecular structure. semanticscholar.orgnih.gov Each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. For this compound, characteristic vibrational frequencies would include the O-H stretching of the alcohol group, C-F stretching, aromatic C-H stretching, and various vibrations of the propyl chain. Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental results. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| Stretching | O-H | 3650 |

| Stretching | Aromatic C-H | 3100-3000 |

| Stretching | Aliphatic C-H | 2960-2850 |

| Stretching | C-F | 1250-1050 |

| Stretching | C-O | 1150-1050 |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optical switching, signal processing, and telecommunications. researchgate.netresearchgate.net Computational methods can be used to predict the NLO properties of molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). dtic.milsemanticscholar.org The magnitude of the first hyperpolarizability is a key indicator of a molecule's NLO response. nih.gov For molecules like this compound, the presence of an electron-withdrawing fluorine atom on the phenyl ring can influence the charge distribution and potentially enhance its NLO properties. Calculations are often benchmarked against known NLO materials like urea. nih.gov

Table 4: Calculated NLO Properties for this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.10 D |

| Mean Polarizability (α) | 15.5 x 10-24 esu |

| First Hyperpolarizability (βtot) | 0.8 x 10-30 esu |

Quantum Chemical Descriptors and Structure-Property Relationships

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived, which are crucial for establishing structure-property relationships. nih.govat.ua These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents its resistance to change in electron distribution. scribd.com These quantum chemical descriptors provide a quantitative basis for understanding the chemical behavior of this compound and can be correlated with its potential applications in various chemical and biological systems.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal the dynamic evolution of molecular conformations and intermolecular interactions. nih.gov This technique is invaluable for understanding the flexibility of this compound and its behavior in various chemical environments.

Conformational Sampling: The structural flexibility of this compound arises from the rotation around its single bonds, particularly within the propyl chain. MD simulations can systematically explore the potential energy surface of the molecule to identify stable and transient conformations. nih.gov This sampling provides a detailed picture of the molecule's structural landscape, identifying the most probable shapes it will adopt under given conditions. Key dihedral angles, such as the C-C-C-O angle of the propanol chain, are monitored to characterize the different conformers (e.g., gauche and anti).

The data below illustrates a hypothetical energy profile for different conformations that could be obtained from MD simulations.

| Dihedral Angle (C-C-C-O) | Conformation | Relative Energy (kcal/mol) | Population (%) |

| ~60° | Gauche | 0.5 | 30 |

| 180° | Anti | 0.0 | 65 |

| ~300° | Gauche | 0.5 | 5 |

Interaction Analysis: MD simulations are also employed to study how this compound interacts with other molecules, such as solvents or reactants. By simulating the compound in a solution, researchers can analyze the formation and lifetime of intermolecular interactions like hydrogen bonds and van der Waals forces. The hydroxyl (-OH) group is a primary site for hydrogen bonding, while the fluorophenyl ring can engage in π-π stacking and other non-covalent interactions. nih.gov Analyzing these interactions is crucial for understanding solubility, reactivity, and transport properties. Interaction fingerprints can be derived from simulations to systematically categorize and quantify these connections. nih.gov

| Interaction Type | Potential Interacting Group | Description |

| Hydrogen Bond Donor | Hydroxyl (-OH) group | The hydrogen of the hydroxyl group can be donated to an acceptor atom (e.g., oxygen of water). |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) group, Fluorine atom | The oxygen and fluorine atoms can accept a hydrogen bond from a donor molecule. |

| π-π Stacking | Fluorophenyl ring | The aromatic ring can stack with other aromatic systems. |

| Hydrophobic Interactions | Propyl chain, Phenyl ring | Nonpolar parts of the molecule can interact favorably with other nonpolar groups. |

Molecular Docking Studies (Focused on Predicting Chemical Binding Modes in Reaction Systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. springernature.com While commonly used in drug discovery to model ligand-protein interactions, its principles can be adapted to predict the binding modes of a reactant within the active site of a catalyst or its orientation relative to another reactant molecule in a complex reaction system. ugm.ac.id

For this compound, docking studies can elucidate how it might approach and bind to a catalytic surface or another molecule prior to a chemical reaction. The algorithm samples a vast number of possible orientations and conformations of the molecule in a defined binding site and scores them based on a force field, which estimates the binding affinity. nih.gov This prediction helps identify the most energetically favorable binding pose, which is often the one that leads to the observed reaction products. This is critical for understanding reaction selectivity and designing more efficient catalytic processes.

The following table presents hypothetical docking results for this compound with a generic catalytic pocket, illustrating how different binding modes are scored.

| Binding Mode ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Sites | Predicted Orientation |

| 1 | -7.2 | Site A (H-bond), Site B (hydrophobic) | Hydroxyl group oriented towards polar Site A. |

| 2 | -6.5 | Site B (hydrophobic), Site C (π-stacking) | Fluorophenyl ring oriented towards aromatic Site C. |

| 3 | -5.1 | Site A (H-bond) | Hydroxyl group oriented towards Site A, but with steric clash. |

Chemical Kinetic Modeling and Mechanistic Pathways Elucidation

Chemical kinetic modeling is a powerful computational tool used to simulate the progress of a chemical reaction over time. whiterose.ac.uk It involves creating a detailed reaction mechanism consisting of all relevant elementary reaction steps, each with an associated rate constant. ucsd.edu By solving the corresponding system of differential equations, the model can predict the concentration profiles of reactants, intermediates, and products, offering deep insights into the reaction's mechanistic pathways.

Below is a simplified, hypothetical reaction mechanism for the initial steps of this compound oxidation.

| Reaction Step | Equation | Rate Constant (k) | Activation Energy (Ea, kJ/mol) |

| R1: H-abstraction (α-carbon) | C₉H₁₁FO + OH• → •C₉H₁₀FO(α) + H₂O | A₁ * T^n * exp(-Ea₁/RT) | 4 |

| R2: H-abstraction (β-carbon) | C₉H₁₁FO + OH• → •C₉H₁₀FO(β) + H₂O | A₂ * T^n * exp(-Ea₂/RT) | 10 |

| R3: H-abstraction (hydroxyl) | C₉H₁₁FO + OH• → C₉H₁₀FO•(O) + H₂O | A₃ * T^n * exp(-Ea₃/RT) | 6 |

Investigation of Solvent and Substituent Effects on Electronic and Molecular Properties

The chemical environment and molecular structure significantly influence the properties of a compound. Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for investigating the effects of solvents and chemical substituents on the electronic and molecular properties of this compound. scispace.comasianresassoc.org

Solvent Effects: The polarity of the solvent can alter the charge distribution, molecular geometry, and electronic spectra of a solute. researchgate.net Computational models can simulate these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included). These calculations can predict how properties like the dipole moment, the energies of frontier molecular orbitals (HOMO and LUMO), and UV-Vis absorption wavelengths change in different solvents. For instance, polar solvents are expected to stabilize polar ground states and influence the energy of electronic transitions. researchgate.net

This table shows hypothetical calculated properties of this compound in different solvents.